molecular formula C5H10S B3053241 2-Methyl-3-(methylthio)-1-propene CAS No. 52326-10-0

2-Methyl-3-(methylthio)-1-propene

Cat. No.: B3053241
CAS No.: 52326-10-0
M. Wt: 102.2 g/mol
InChI Key: OFSJHBMVJFGCIG-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylthio)-1-propene is an organic compound with the molecular formula C6H10S. It is a sulfur-containing compound that features a propene backbone with a methyl group and a methylthio group attached to the second and third carbon atoms, respectively. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylthio)-1-propene can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-chloropropene with sodium methylthiolate. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthiolate ion, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, amines; reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-3-(methylthio)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flavors and fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)-1-propene involves its interaction with various molecular targets. The sulfur atom in the methylthio group can form bonds with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)furan
  • 2-Methyl-3-(methylthio)pyrazine
  • 2-Methyl-3-(methylthio)thiophene

Comparison

2-Methyl-3-(methylthio)-1-propene is unique due to its propene backbone, which distinguishes it from other similar compounds that may have different heterocyclic structures. The presence of the methylthio group imparts specific chemical reactivity and odor characteristics that are distinct from its analogs. For example, 2-Methyl-3-(methylthio)furan and 2-Methyl-3-(methylthio)pyrazine have different ring structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-methyl-3-methylsulfanylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5(2)4-6-3/h1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSJHBMVJFGCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200348
Record name 2-Methyl-3-(methylthio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52326-10-0
Record name 2-Methyl-3-(methylthio)-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052326100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(methylthio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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